

Pracinostat clinical trial design AML patients

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Compound Focus: Pracinostat

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Trial Design & Patient Eligibility

The PRIMULA trial (NCT03151408) was a Phase III, double-blind, placebo-controlled, multicenter study [1] [2]. A total of **406 patients** were randomized in a 1:1 ratio to either the experimental or control group [3].

The table below summarizes the core design elements:

Trial Aspect	Specification
Objective	To evaluate efficacy and safety of Pracinostat + Azacitidine vs. Placebo + Azacitidine [1] [2]
Primary Endpoint	Overall Survival (OS) [3]
Key Secondary Endpoints	Complete Remission (CR) rate, progression-free survival, duration of response, safety [4]
Treatment Cycles	28-day cycles [1] [2]
Experimental Arm	Pracinostat (orally) + Azacitidine (subcutaneous/IV) [1] [2]
Control Arm	Placebo (orally) + Azacitidine (subcutaneous/IV) [1] [2]

Patient eligibility was specifically designed to enroll a population unsuitable for intensive induction chemotherapy [1] [2]. The main inclusion and exclusion criteria are summarized below:

Category	Criteria
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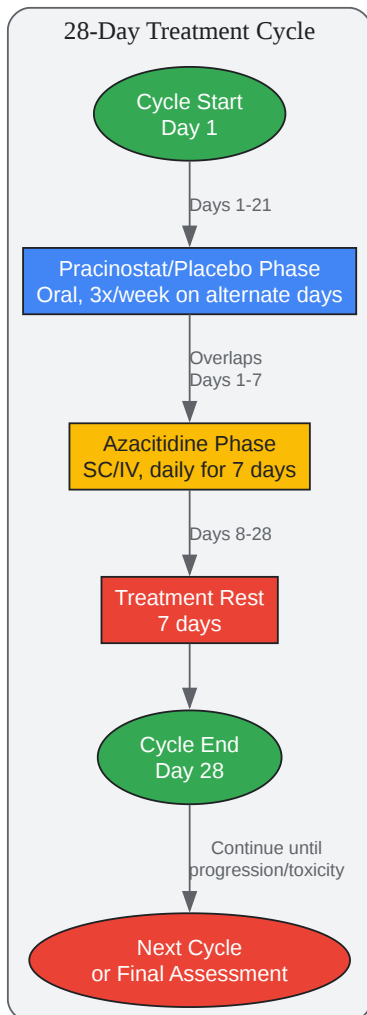
| **Inclusion** | - **Diagnosis:** Newly diagnosed, confirmed AML (de novo, secondary, or treatment-related) with intermediate or unfavorable-risk cytogenetics [1] [2].

- **Age & Fitness:** Age ≥ 18 years and unfit for intensive chemo, defined by **Age ≥ 75 years** OR **Age < 75 years** with specific comorbidities (e.g., ECOG PS 2, significant cardiovascular/pulmonary disease, other organ impairments) [1] [2].
- **Disease Status:** $\geq 20\%$ blasts in bone marrow; peripheral WBC count $< 30,000/\mu\text{L}$ (after hydroxyurea cyto-reduction if needed) [1] [2]. | | **Exclusion** | - **AML Subtypes:** Able to receive intensive chemotherapy; favorable-risk cytogenetics (e.g., AML-associated inv(16), t(15;17), t(8;21)) [1] [2].
- **Prior Therapies:** Prior HDAC inhibitor therapy; > 1 prior cycle of hypomethylating agent (HMA) for an antecedent disorder; bone marrow transplant for prior hematological disorder [1] [2].
- **Health Status:** Active malignancy in last 12 months; uncontrolled infections; life-threatening illnesses unrelated to AML; evidence of AML central nervous system involvement [1] [2]. |

Experimental Protocol & Treatment Schedule

The trial protocol involved a detailed treatment and monitoring schedule for both arms.

PRIMULA Trial 28-Day Treatment Cycle



Key Assessments

Response:
Bone Marrow Blasts, CR/CRi

Safety:
Adverse Events, Blood Counts

Survival:
Overall Survival (Primary)

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- **Randomization & Stratification:** Patients were randomized 1:1 to either **Pracinostat** plus Azacitidine or placebo plus Azacitidine. Randomization was stratified by **cytogenetic risk category** (intermediate vs. unfavorable) and **ECOG performance status** (0-1 vs. 2) [1] [2].
- **Dosing Schedule:** The diagram above illustrates the 28-day cycle structure. Key details include:
 - **Pracinostat/Placebo:** Administered orally three times per week on alternate days for the first three weeks of each cycle [1] [2].
 - **Azacitidine:** Administered at 75 mg/m² via subcutaneous or intravenous route for 7 consecutive days (Days 1-7) of each cycle [1] [2].
- **Treatment Duration & Follow-up:** Treatment continued until disease progression, relapse from complete remission, or unacceptable toxicity. A minimum of 6 cycles was considered necessary to achieve complete remission. After discontinuing treatment, patients entered a long-term follow-up phase for survival monitoring every 3 months until death [1] [2].

Efficacy & Safety Outcomes

The primary results of the PRIMULA trial demonstrated a lack of efficacy for the **Pracinostat** combination.

Outcome Measure	Pracinostat + AZA	Placebo + AZA	Result
Median Overall Survival	9.95 months	9.95 months	Not Significant (p=0.8275) [3]
Complete Response (CR) Rate	42% (in prior Phase 2) [4]	Information missing	Not significantly different in Phase 3 [3]
Common Grade ≥3 Adverse Events	Febrile neutropenia, thrombocytopenia, infections (from prior Phase 2) [4]	Information missing	Combination was tolerable [3]

- **Efficacy Conclusion:** The pre-planned interim analysis concluded that the study was unlikely to meet its primary endpoint of overall survival, leading to its discontinuation. The final analysis confirmed no significant difference in OS between the two groups [4] [3].
- **Safety Profile:** The combination was reported as "tolerable" in the Phase 3 publication, with no new safety signals identified [3]. A previous Phase 2 study of the same combination reported that 86% of patients experienced grade 3 or higher treatment-emergent adverse events, most commonly including **febrile neutropenia (44%), thrombocytopenia (46%), and infections (52%)** [4].

Key Conclusions for Researchers

The PRIMULA trial provides a critical case study in drug development for AML. The well-controlled, large-scale Phase 3 trial failed to confirm the promising efficacy signals observed in the earlier Phase 2 study, despite targeting a rational epigenetic pathway combination. This outcome highlights the inherent risks in drug development and the critical importance of Phase 3 validation. For researchers, this underscores that **pre-clinical synergy and Phase 2 response rates do not always translate into overall survival benefits**, even in patient populations with high unmet need.

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